Tetramethylammonium bicarbonate

Description

Tetramethylammonium bicarbonate (CAS: 58345-96-3) is a quaternary ammonium salt with the molecular formula C₅H₁₃NO₃ and a molecular weight of 135.16 g/mol . It is widely utilized in:

- Laboratory synthesis: As a precursor for producing tetramethylammonium hydroxide (TMAH) via electrolysis, achieving up to 83.5% current efficiency under optimized conditions .

- Biochemical applications: As a buffering agent in CryoEM studies and protein digestion protocols, where it aids in maintaining pH stability during sample preparation .

- Industrial processes: As a carbon source in the synthesis of high-temperature superconductors like YBa₂Cu₃O₇−x (YBCO), where it enhances reaction yields .

Its commercial availability varies, with suppliers like ALADDIN and TRC offering aqueous solutions (e.g., 50–60% in water) for specialized uses .

Properties

IUPAC Name |

tetramethylazanium;dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEKNWOAUMCZGJ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

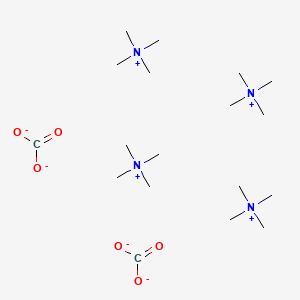

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactor Configurations and Process Parameters

Patent CN107417539A details a two-stage reactor system combining a tank reactor with a tubular reactor to enhance reaction efficiency. Key parameters include:

| Parameter | Range | Optimal Value (Example 3) |

|---|---|---|

| DMC:TMA molar ratio | 0.5:1 – 1.5:1 | 1:1 |

| Reaction temperature | 100–140°C | 120°C |

| Pressure | 0.5–0.9 MPa | 0.7 MPa |

| Residence time (tank) | 30–60 min | 50 min |

| Residence time (tubular) | 20–30 min | 20 min |

The tubular reactor mitigates heat management challenges inherent in batch processes, achieving yields up to 94.6% under optimized conditions.

Solvent Selection and Recovery

Methanol is preferred due to its polarity and miscibility with reactants. Post-reaction solvent recovery via falling-film evaporators (0.15–0.20 MPa, 105–120°C) ensures >95% solvent reuse, reducing production costs. Ethanol and acetone are alternatives but require higher temperatures (115–130°C) for equivalent yields.

Electrolysis of Tetramethylammonium Hydrogen Carbonate

Industrial-scale TMAB production frequently employs electrolysis of tetramethylammonium hydrogen carbonate (TMAHC) solutions. This method, described in US4572769A and OSTI-274599, eliminates chloride impurities common in traditional ammonium salt routes.

Electrochemical Cell Design

A cation-exchange membrane (e.g., Nafion®) separates anode and cathode chambers:

| Electrolysis Parameter | Value Range |

|---|---|

| Current density | 0.3–0.38 kA/m² |

| Voltage | 13 V (DC) |

| Duration | 1.5–2 h |

This process achieves 96–98% current efficiency, producing TMAB with <50 ppm chloride contamination.

Anode Gas Utilization

Gaseous CO₂ from the anode (generated via ) is recycled to carbonate TMAH, forming additional TMAB:

This closed-loop system minimizes raw material consumption.

Direct Carbonation of Tetramethylammonium Hydroxide

A straightforward synthesis route involves bubbling CO₂ through aqueous TMAH:

Reaction Kinetics and Stoichiometry

The exothermic reaction:

Proceeds optimally at 25–40°C with vigorous stirring. Excess CO₂ leads to bicarbonate formation, while limited gas flow yields mixed carbonate/bicarbonate products.

Industrial Implementation

Large-scale reactors (>10,000 L) utilize:

-

Crystallization : Cooling to 5–10°C precipitates TMAB with 92–95% purity

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Chloride (ppm) | Energy Cost (kWh/kg) |

|---|---|---|---|---|

| Quaternization (DMC) | 85–95 | 98–99 | <100 | 1.8–2.4 |

| Electrolysis (TMAHC) | 96–98 | 99.5+ | <50 | 3.1–3.7 |

| TMAH Carbonation | 90–93 | 97–98 | 200–300 | 0.9–1.2 |

Key Observations :

-

Quaternization excels in scalability but requires rigorous solvent recovery.

-

Electrolysis delivers ultra-high purity for electronic applications but incurs higher energy costs.

-

Direct Carbonation is cost-effective for pharmaceutical intermediates but struggles with chloride removal.

Emerging Techniques and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium bicarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetramethylammonium carbonate.

Reduction: It can be reduced to form tetramethylammonium hydroxide.

Substitution: It can participate in nucleophilic substitution reactions, where the bicarbonate ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products:

Oxidation: Tetramethylammonium carbonate.

Reduction: Tetramethylammonium hydroxide.

Substitution: Various tetramethylammonium salts, depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

a. Role as a Phase-Transfer Catalyst

TMAB is often utilized as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases. This property enhances reaction rates and yields in various synthesis processes.

- Case Study : In the synthesis of carbamate esters from amines, TMAB significantly improved yields compared to traditional methods by enabling better interaction between reactants in different phases .

b. Synthesis of Oxazolidine Derivatives

TMAB promotes carboxylation reactions, particularly in the synthesis of oxazolidine-2,4-diones. This application is crucial in pharmaceutical chemistry for developing new drug candidates.

- Data Table 1: Comparison of Yields in Carboxylation Reactions

| Catalyst Used | Yield (%) |

|---|---|

| TMAB | 85 |

| Conventional Catalyst | 60 |

Catalysis in Material Science

a. Synthesis of Catalysts

TMAB serves as a precipitant for synthesizing catalysts such as Cu/ZnO through coprecipitation methods. This application is vital for producing catalysts used in various chemical reactions, including hydrogenation and oxidation processes.

- Case Study : The use of TMAB in catalyst synthesis resulted in improved surface area and activity compared to catalysts synthesized without it .

b. Enhancements in Semiconductor Manufacturing

In semiconductor device manufacturing, TMAB solutions are employed as co-solvents to enhance cleaning processes. Its effectiveness in removing residues from silicon wafers has made it an essential component in the fabrication process.

- Data Table 2: Cleaning Efficiency of TMAB Solutions

| Solution Composition | Cleaning Efficiency (%) |

|---|---|

| TMAB + Methanol | 95 |

| Conventional Solvent | 75 |

Environmental Applications

a. CO2 Capture and Utilization

Recent studies have explored the role of TMAB in CO2 capture processes, particularly in enhancing the vapor-liquid equilibrium of methanol-water systems. Its ability to modify phase behavior makes it a candidate for improving CO2 absorption efficiency.

- Case Study : Research indicated that incorporating TMAB into CO2 capture systems resulted in a 20% increase in absorption rates compared to systems without it .

Analytical Chemistry

TMAB is also utilized in analytical chemistry for its ability to enhance the solubility of certain compounds, thereby facilitating their detection and quantification through various analytical techniques.

Mechanism of Action

The mechanism of action of tetramethylazanium;dicarbonate involves its ability to act as a weak acid and base. It can donate or accept protons, making it an effective buffer in various chemical and biological systems. The bicarbonate ion can interact with metal ions and other compounds, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, which can influence their stability and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cost Analysis

Tetramethylammonium derivatives are significantly more expensive than standard ammonium salts, as evidenced by Sigma-Aldrich pricing (Table 1):

Note: Direct pricing data for tetramethylammonium bicarbonate is unavailable in the provided evidence, but its cost is inferred to be high due to the expense of related tetramethylammonium salts .

Physical and Chemical Properties

- Vapor-Liquid Equilibrium (VLE): Tetramethylammonium bicarbonate modifies the VLE of methanol-water systems, reducing vapor pressure and enhancing separation efficiency .

- Solubility : Unlike ammonium bicarbonate (water-soluble), tetramethylammonium bicarbonate forms stable aqueous solutions ideal for biochemical buffers .

Biological Activity

Tetramethylammonium bicarbonate (TMAB) is a quaternary ammonium compound that has garnered attention for its various biological activities and applications in scientific research. This article will explore its biological activity, including its effects on cellular systems, potential therapeutic uses, and implications in environmental science.

Tetramethylammonium bicarbonate is known for its role as a cationic surfactant. The positively charged quaternary ammonium group allows TMAB to interact with negatively charged biological membranes, influencing membrane permeability and cellular functions. The mechanism by which TMAB exerts its biological effects includes:

- Membrane Disruption : TMAB can solubilize phospholipids and cholesterol in lipid membranes, leading to alterations in cell permeability which may result in cell death .

- Protein Denaturation : The cationic nature of TMAB can precipitate proteins, causing generalized tissue irritation and potentially leading to cytotoxic effects .

- Histamine Release : Studies indicate that TMAB can induce histamine release from mast cells, which may have implications for allergic responses .

Cytotoxicity Studies

Research has demonstrated that TMAB exhibits varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

- Cell Viability : In vitro studies using different cell lines have shown that TMAB reduces cell viability at higher concentrations, with significant effects observed at concentrations above 100 µM .

- Mechanisms of Cell Death : The primary pathways identified include apoptosis and necrosis, with apoptosis being predominant at lower concentrations .

Case Studies

- Histamine Release in Allergic Models :

- Environmental Impact :

Pharmaceutical Applications

TMAB's ability to modulate membrane permeability has led to its exploration in drug delivery systems. Its use as a surfactant can enhance the solubility of poorly soluble drugs, improving their bioavailability.

Industrial Uses

In addition to pharmaceutical applications, TMAB is utilized in various industrial processes:

- Cleaning Agents : Due to its surfactant properties, TMAB is effective in removing organic residues from surfaces.

- Synthesis of Nanoparticles : It serves as a stabilizing agent in the synthesis of nanoparticles used for drug delivery and imaging applications .

Comparative Biological Activity Table

| Compound | Cytotoxicity (IC50) | Histamine Release | Environmental Toxicity |

|---|---|---|---|

| Tetramethylammonium Bicarbonate | 100 µM | Yes (low concentrations) | Toxic to aquatic organisms |

| Benzalkonium Chloride | 50 µM | Yes | Highly toxic |

| Tetraethylammonium Bicarbonate | 200 µM | Minimal | Moderately toxic |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tetramethylammonium bicarbonate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use explosion-proof ventilation systems to minimize airborne exposure and static accumulation. Ground equipment during transfer to prevent electrostatic discharge .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved N100/P3 respirators for particulate protection, EN 374-compliant gloves (e.g., nitrile), and flame-resistant antistatic clothing. Safety goggles with face shields are mandatory to prevent eye contact .

- Storage : Store in cool, well-ventilated areas away from oxidizers. Containers must be sealed and labeled to avoid contamination .

- Emergency Measures : In case of spills, use inert absorbents (e.g., vermiculite) and avoid water jets. Follow protocols for chemical waste disposal .

Q. How should tetramethylammonium bicarbonate be stored to ensure stability and prevent decomposition?

- Methodological Answer :

- Maintain storage temperatures below 25°C in airtight containers. Avoid prolonged exposure to humidity, as moisture may hydrolyze the compound. Monitor for signs of decomposition (e.g., gas release) using FT-IR or NMR to verify purity over time .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer :

- Molecular Formula : C₅H₁₃NO₃ (CAS 58345-96-3).

- Solubility : Highly soluble in polar solvents like methanol and water, but incompatible with strong oxidizers (e.g., peroxides). Pre-solubilize in methanol for homogeneous mixing in reactions .

- Thermal Stability : Decomposes above 100°C, releasing CO₂ and trimethylamine. Use thermogravimetric analysis (TGA) to assess batch-specific stability .

Advanced Research Questions

Q. How is tetramethylammonium bicarbonate utilized in TMT-labeled proteomics workflows?

- Methodological Answer :

- Role in TMT Labeling : Acts as a buffering agent (pH ~8.5) during peptide labeling, stabilizing reactive N-hydroxysuccinimide (NHS) esters. Optimize concentration to 50–100 mM to minimize side reactions .

- Reaction Termination : Quench excess TMT reagents with 5% hydroxylamine (v/v) to hydrolyze unreacted NHS esters. Validate quenching efficiency via LC-MS/MS to ensure no residual labeling .

Q. What methodological considerations are essential for studying phase behavior in CO₂/methanol/TMAB mixtures under high pressure?

- Methodological Answer :

- Experimental Design : Use a high-pressure view cell to monitor phase transitions at 25–70°C and ≤30 MPa. Increasing methanol content reduces phase-separation pressure due to enhanced CO₂ miscibility .

- Modeling : Apply the Peng-Robinson equation of state (PR-EOS) with binary interaction parameters (e.g., ) adjusted for salt-solvent interactions. Sensitivity analysis is critical due to TMAB’s ionic nature .

Q. How does TMAB influence vapor-liquid equilibrium (VLE) in azeotropic methanol-dimethyl carbonate (DMC) systems?

- Methodological Answer :

- Azeotrope Breaking : TMAB disrupts hydrogen bonding, shifting the azeotropic point. Measure VLE at 34.43–67.74 kPa using a recirculating still. Activity coefficient models (e.g., NRTL) are preferred over ideal assumptions .

- Salt Concentration : Use 0.1–0.3 mol% TMAB to achieve significant shifts without precipitating salts. Validate with gas chromatography to quantify component ratios .

Q. What strategies improve thermodynamic modeling of TMAB-containing solvent systems?

- Methodological Answer :

- Quadratic Solvation Models : Incorporate solvent-salt interactions via Abraham’s solubility parameters. For CO₂/methanol systems, include ionic strength corrections in PR-EOS .

- Data Validation : Cross-check predicted vapor pressures with experimental measurements using static or dynamic methods (e.g., ebulliometry) .

Q. How can TMAB be synthesized and purified for high-purity applications?

- Methodological Answer :

- Synthesis : React tetramethylammonium hydroxide (TMAH) with CO₂ under controlled pressure (1–2 bar). Monitor pH to ensure complete conversion to bicarbonate (pH ~7.5–8.0) .

- Purification : Crystallize from ethanol/water mixtures (3:1 v/v) at 4°C. Verify purity via ion chromatography (IC) to detect residual chloride or hydroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.